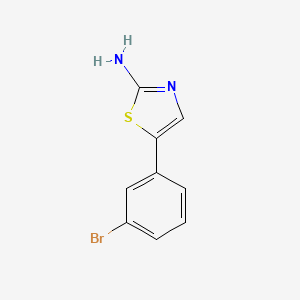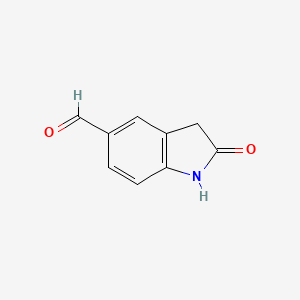
2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid is a chemical compound with the molecular formula C11H13BFNO3 It is a boronic acid derivative that features a fluorine atom and a pyrrolidinylcarbonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid typically involves the reaction of 4-Bromo-3-fluorobenzoic acid with pyrrolidine and subsequent boronation. One common synthetic route includes the following steps:
Bromination: 4-Bromo-3-fluorobenzoic acid is prepared by brominating 3-fluorobenzoic acid.
Pyrrolidinylation: The brominated compound is then reacted with pyrrolidine to introduce the pyrrolidinylcarbonyl group.
Boronation: Finally, the compound undergoes a boronation reaction to form the boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The fluorine atom and pyrrolidinylcarbonyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals and drug discovery due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is utilized in the development of advanced materials with specific properties.
Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target molecule. This interaction can affect various biochemical pathways and lead to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid
- 4-(1-Pyrrolidinylcarbonyl)benzeneboronic acid
- 2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzene
Uniqueness
2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid is unique due to the presence of both a fluorine atom and a pyrrolidinylcarbonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
[2-fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO3/c13-10-7-8(3-4-9(10)12(16)17)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEOXUHAOKJOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCCC2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6322103.png)










